2-(7-Methoxynaphthalen-2-yl)oxypyrazine
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Overview
Description
2-(7-Methoxynaphthalen-2-yl)oxypyrazine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and an oxypyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine typically involves the reaction of 7-methoxy-2-naphthol with pyrazine derivatives under specific conditions. One common method includes the use of N-methyl-N-phenylhydrazine under thermal conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxynaphthalen-2-yl)oxypyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy group and pyrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
2-(7-Methoxynaphthalen-2-yl)oxypyrazine has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene:
6-Methoxy-2-naphthylacetic acid: This compound is another naphthalene derivative with a methoxy group and an acetic acid moiety.
7-Methoxy-2-naphthol: Similar in structure, this compound has a methoxy group attached to the naphthalene ring but does not contain the pyrazine moiety.
Uniqueness
2-(7-Methoxynaphthalen-2-yl)oxypyrazine is unique due to the presence of both the methoxy-naphthalene and oxypyrazine groups in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11-3-5-14(9-12(11)8-13)19-15-10-16-6-7-17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUHQBODISEFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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